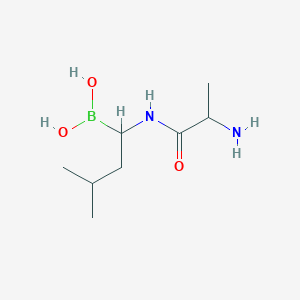
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid is a boronic acid derivative with potential applications in various fields such as chemistry, biology, and medicine. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in a variety of chemical reactions and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminopropanamido)-3-methylbutyl)boronic acid typically involves the reaction of 3-methylbutylboronic acid with 2-aminopropanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalyst like palladium on carbon to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include boronic esters, borates, borane derivatives, and various substituted amides. These products can be further utilized in different chemical and biological applications.
科学研究应用
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition, particularly proteases, due to its ability to form reversible covalent bonds with active site residues.
Medicine: It has potential therapeutic applications in the development of drugs for diseases such as cancer and diabetes, where it can act as an enzyme inhibitor or modulator.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of (1-(2-Aminopropanamido)-3-methylbutyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. In biological systems, it can interact with the active sites of enzymes, particularly those containing serine or threonine residues, leading to inhibition or modulation of enzyme activity. The compound can also participate in various signaling pathways, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-(2-Aminopropanamido)-3-methylbutanoic acid: A similar compound with a slightly different structure, used in similar applications.
2-(2-Aminopropanamido)acetic acid: Another related compound with applications in chemistry and biology.
Uniqueness
(1-(2-Aminopropanamido)-3-methylbutyl)boronic acid is unique due to its boronic acid group, which imparts distinct chemical properties such as the ability to form reversible covalent bonds with diols. This makes it particularly useful in enzyme inhibition studies and the development of therapeutic agents. Additionally, its structure allows for a wide range of chemical modifications, enhancing its versatility in various applications.
属性
分子式 |
C8H19BN2O3 |
|---|---|
分子量 |
202.06 g/mol |
IUPAC 名称 |
[1-(2-aminopropanoylamino)-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C8H19BN2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7,13-14H,4,10H2,1-3H3,(H,11,12) |
InChI 键 |
QRJZMLOZMSJVJG-UHFFFAOYSA-N |
规范 SMILES |
B(C(CC(C)C)NC(=O)C(C)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


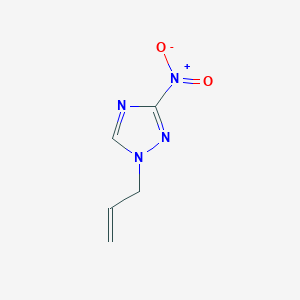
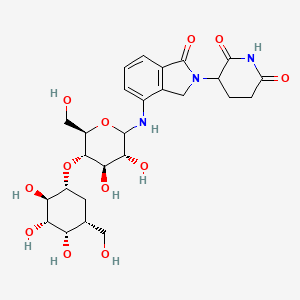
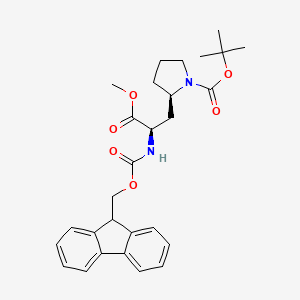


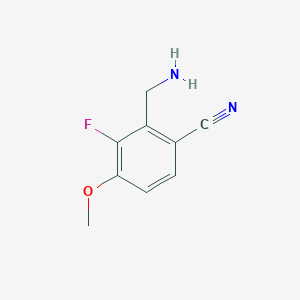

![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
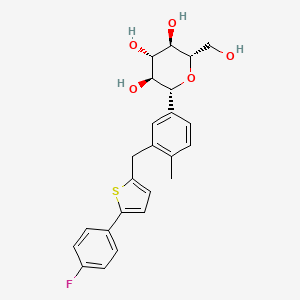
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)

![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
